
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine
説明
“2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “this compound” involves complex chemical reactions . The IR spectrum and NMR spectrum provide detailed information about the structure of the synthesized compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrimidine skeleton linked to a pyridine . This structure is crucial for its pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The IR and NMR spectra provide detailed information about these reactions .科学的研究の応用
Intramolecular Cycloadditions and Synthesis Studies
One study focused on the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, highlighting the synthetic utility of such compounds in creating complex heterocyclic structures. The research emphasized the role of solvent choice in optimizing yields, demonstrating the compound's utility in synthetic organic chemistry (Donnard et al., 2017).
Heterocyclic Compound Synthesis
Another study described the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the versatility of pyrimidine derivatives in forming heterocyclic compounds under various conditions (Schmidt, 2002).
Novel Pyrimidin-4-Amine Analogues
Research on synthesizing novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues demonstrated the potential for these compounds in creating cost-effective and diverse pyrimidine derivatives, which could have implications in drug discovery and material science (Ravi Shankar et al., 2021).
Crystal Structure Analysis
The crystal structure of cyprodinil, a closely related compound, was analyzed, providing insight into the molecular configurations that contribute to its fungicidal properties. This research could inform the design of new agrochemicals and pharmaceuticals (Jeon et al., 2015).
N-Arylpyrimidin-2-amine Derivatives
A study on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst illustrates the compound's utility in creating N-aryl derivatives, which are valuable in the development of pharmaceuticals and agrochemicals (El-Deeb et al., 2008).
将来の方向性
作用機序
Target of Action
The primary target of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine is the Cyclin D dependent kinases (CDK4 and CDK6) . These kinases play a crucial role in regulating the entry of cells into the S phase of the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDK4 and CDK6 . It interacts with these targets, preventing them from performing their normal function of regulating the cell cycle . This results in the disruption of the cell cycle, which can lead to cell death .
Biochemical Pathways
The inhibition of CDK4 and CDK6 by this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound is used for research purposes
Result of Action
The result of the action of this compound is the disruption of the cell cycle, leading to cell death . This makes it a potential candidate for use in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . By inhibiting PLK4, this compound can potentially regulate cell division and maintain genome integrity . Additionally, this compound may interact with other kinases and proteins involved in cell signaling pathways, further affecting cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PLK4 leads to cell cycle arrest and apoptosis in cancer cells . This indicates its potential as an anticancer agent. Moreover, this compound may affect other cellular processes, such as DNA repair and protein synthesis, by interacting with key regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to disrupted centriole duplication and cell cycle arrest. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby influencing various cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound exhibits good plasma stability and liver microsomal stability, with half-lives exceeding 289.1 minutes and 145 minutes, respectively . These properties suggest that the compound remains active for extended periods, allowing for sustained biochemical effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with key enzymes, such as cytochrome P450 . These interactions determine the compound’s bioavailability, distribution, and elimination from the body, ultimately affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enhance its ability to modulate gene expression and DNA repair processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-cyclopropyl-6-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFIGGNNXSQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


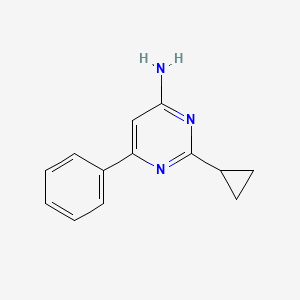
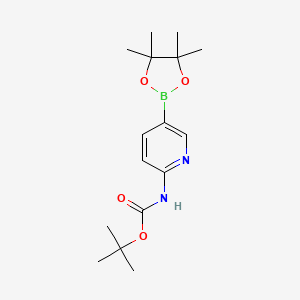

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)
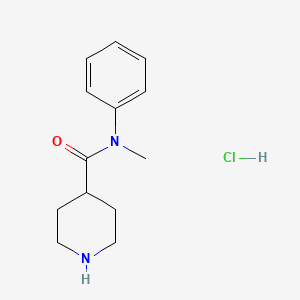
![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)
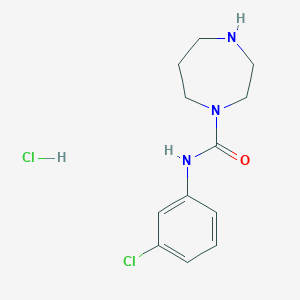
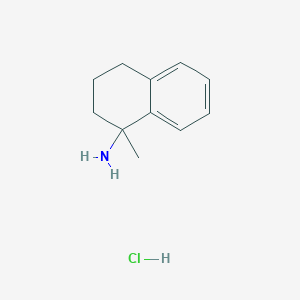
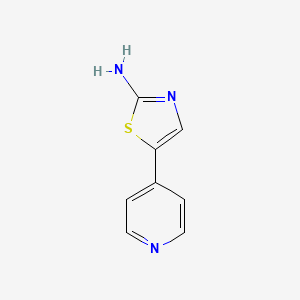

![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)


